molecular formula C16H18N4O3 B2968408 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2058739-71-0

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2968408
CAS No.: 2058739-71-0
M. Wt: 314.345
InChI Key: NMGVTCUMMXECRC-UHFFFAOYSA-N
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Description

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The presence of the pyrazine-2-carbonyl group and the pyrrolidine-2,5-dione moiety adds to its chemical complexity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and a chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the pyrazine-2-carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14-3-4-15(22)20(14)12-7-10-1-2-11(8-12)19(10)16(23)13-9-17-5-6-18-13/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGVTCUMMXECRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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